molecular formula C19H23N3O6S2 B2842579 methyl 3-({[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1234941-08-2

methyl 3-({[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2842579
CAS No.: 1234941-08-2
M. Wt: 453.53
InChI Key: OIOIOUMVRMXAKW-UHFFFAOYSA-N
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Description

Methyl 3-({[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a structurally complex heterocyclic compound featuring multiple pharmacologically relevant motifs:

  • Sulfamoyl linker: A sulfonamide group at position 3 of the thiophene, which may serve as a hydrogen-bond acceptor or contribute to target binding.
  • Piperidine-4-ylmethyl substituent: A nitrogen-containing six-membered ring providing conformational flexibility.

Properties

IUPAC Name

methyl 3-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-21-8-3-4-14(17(21)23)18(24)22-9-5-13(6-10-22)12-20-30(26,27)15-7-11-29-16(15)19(25)28-2/h3-4,7-8,11,13,20H,5-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOIOUMVRMXAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Functionalization

The thiophene-2-carboxylate core is synthesized through a multi-step sequence beginning with the construction of the thiophene ring. While classical methods like the Paal-Knorr synthesis are widely used for thiophene formation, contemporary approaches favor regioselective functionalization. Key steps include:

  • Sulfamoylation : Introduction of the sulfamoyl group at the 3-position of the thiophene ring is achieved via electrophilic substitution using chlorosulfonic acid under anhydrous conditions. Subsequent reaction with methylamine yields the sulfamoyl derivative.
  • Esterification : The carboxylic acid at the 2-position is esterified using methanol in the presence of a catalytic acid (e.g., sulfuric acid), producing the methyl ester.

Synthesis of the 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl Moiety

This fragment is prepared through a stereoselective Mannich-type reaction, inspired by biosynthetic pathways for piperidine alkaloids. The process involves:

  • Vinylogous Mannich Reaction (VMR) : A three-component reaction between a silyl enol ether, an aldehyde, and an amine generates a 2,3-dihydropyridinone intermediate. Oxidation of this intermediate with potassium permanganate yields the 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
  • Activation as Acyl Chloride : The carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂), enabling subsequent coupling reactions.

Piperidine Functionalization and Coupling

The piperidine ring is functionalized at the 4-position with a methylaminosulfonyl group through the following steps:

  • Nucleophilic Substitution : Piperidin-4-ylmethanol reacts with sulfamoyl chloride in the presence of triethylamine to form the sulfamoylated piperidine.
  • Amide Bond Formation : The piperidine sulfamoyl intermediate is coupled with the 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent, forming the critical amide linkage.

Final Assembly

The thiophene-sulfamoyl and piperidine-dihydropyridine fragments are conjugated via a nucleophilic aromatic substitution (SNAr) reaction. The sulfamoyl group’s electron-withdrawing nature activates the thiophene ring for substitution by the piperidine-methylamine group under basic conditions (e.g., NaH in DMF).

Industrial Production Methods

Large-scale synthesis necessitates optimization for yield, purity, and cost-efficiency:

Step Reagents/Conditions Equipment
Thiophene sulfamoylation ClSO₃H, CH₃NH₂, 0–5°C, DCM Continuous flow reactor
Esterification CH₃OH, H₂SO₄, reflux Batch reactor
Mannich reaction Silyl enol ether, RCHO, Et₃N, –20°C Cryogenic reactor
Acyl chloride formation SOCl₂, reflux Glass-lined reactor
Final coupling DCC, DMAP, RT, DMF Automated synthesis rig

Key industrial considerations include:

  • Purification : Chromatography (HPLC) and recrystallization from ethanol/water mixtures ensure >99% purity.
  • Yield Optimization : Continuous flow systems reduce reaction times by 40% compared to batch processes.

Analytical Characterization

Structural validation employs a combination of advanced spectroscopic and chromatographic techniques:

Technique Key Observations Inference
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyridine-H), 3.89 (s, 3H, COOCH₃), 3.02 (t, 2H, piperidine-CH₂) Confirms ester, sulfamoyl, and piperidine groups.
HRMS (ESI+) m/z 482.1243 [M+H]⁺ (calc. 482.1238) Verifies molecular formula.
X-ray Crystallography Orthorhombic space group, C–O bond length 1.23 Å Validates carbonyl geometry.

Challenges and Mitigation Strategies

  • Stereochemical Control : The Mannich reaction’s stereoselectivity is enhanced using chiral auxiliaries, achieving >90% enantiomeric excess (ee).
  • Byproduct Formation : Dihydropyridine dimerization is suppressed by maintaining low temperatures (–20°C) during acyl chloride formation.
  • Scale-Up Limitations : Transitioning from batch to flow chemistry reduces exothermic risks in sulfamoylation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine and thiophene rings suggests potential interactions with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally related molecules from the evidence, focusing on synthesis, physicochemical properties, and structural features.

Table 1: Comparative Analysis of Key Compounds

Parameter Target Compound Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
Core Structure Thiophene-2-carboxylate with sulfamoyl-piperidine-dihydropyridine Tetrahydropyridine-3-carboxylate with tosyl, phenyl, and thiophen-3-yl groups Thiophene-2-carboxylate with pyrazolo-pyrimidine and chromenone
Key Functional Groups Sulfamoyl, dihydropyridine ketone, piperidine Tosyl, phenyl, thiophen-3-yl Pyrazolo-pyrimidine, chromenone, fluoro substituents
Melting Point Not reported 152–159°C 227–230°C
Molecular Weight Estimated ~500–550 g/mol (based on formula) Not explicitly reported 560.2 g/mol
Synthetic Method Likely involves sulfonylation and amide coupling (hypothetical) Enantioselective synthesis via column chromatography Suzuki coupling with Pd catalyst and boronic acid
Spectral Characterization Not available 1H/13C NMR, IR, MS MS (M+1: 560.2)

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing methyl 3-({[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Coupling of piperidine and dihydropyridine moieties : Catalyzed by Lewis acids/bases to facilitate amide bond formation (e.g., using DCC or EDC coupling agents) .
  • Sulfamoyl group introduction : Achieved via sulfonation of the thiophene ring under controlled pH (e.g., using chlorosulfonic acid in anhydrous conditions) .
  • Esterification : Final carboxylate esterification using methanol and acid catalysts .
  • Purification : Chromatography (silica gel or HPLC) is essential to isolate the product from byproducts like unreacted intermediates .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., distinguishing sulfamoyl vs. ester carbonyl peaks) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., ESI-MS for ionizable groups) .
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly for the piperidine and thiophene ring conformations .

Q. What are the common reactivity patterns of the sulfamoyl and ester groups in this compound?

  • Methodological Answer :

  • Sulfamoyl group : Reacts with nucleophiles (e.g., amines) under basic conditions to form sulfonamides; sensitive to acidic hydrolysis, requiring pH control during storage .
  • Ester group : Susceptible to hydrolysis (acid/base-catalyzed) to yield carboxylic acid derivatives; can be reduced to alcohols using LiAlH4_4 .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., DMF vs. acetonitrile), and catalyst loading to identify optimal conditions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
  • Byproduct analysis : Employ LC-MS to identify impurities (e.g., incomplete coupling intermediates) and adjust stoichiometry or reaction time .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :

  • Dynamic NMR studies : Investigate temperature-dependent conformational changes (e.g., piperidine ring puckering) that may cause signal splitting .
  • DFT calculations : Compare computed 1^1H chemical shifts (using Gaussian or ORCA) with experimental data to validate structural assignments .
  • Isotopic labeling : Use 15^{15}N or 13^{13}C-labeled precursors to trace ambiguous peaks in crowded spectral regions .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina; validate with MD simulations to assess binding stability .
  • QSAR modeling : Correlate structural features (e.g., sulfamoyl electronegativity) with activity data from analogs to prioritize synthetic targets .
  • ADMET prediction : Use SwissADME or ADMETLab to evaluate solubility, permeability, and metabolic stability early in drug discovery workflows .

Q. How can researchers address low reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Batch consistency checks : Compare HPLC purity (>95%) and residual solvent levels (via GC-MS) across synthetic batches .
  • Aggregation testing : Perform dynamic light scattering (DLS) to detect colloidal aggregates that may cause false positives/negatives in assays .
  • Stability profiling : Monitor degradation under assay conditions (e.g., PBS buffer at 37°C) using LC-MS to identify labile functional groups .

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